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molecular formula C12H15NO3 B8402601 alpha-(3,4-Diethoxyphenyl)-alpha-hydroxyacetonitrile

alpha-(3,4-Diethoxyphenyl)-alpha-hydroxyacetonitrile

Cat. No. B8402601
M. Wt: 221.25 g/mol
InChI Key: CWUBOATXSCLVPQ-UHFFFAOYSA-N
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Patent
US04387101

Procedure details

In 60 ml of chloroform is dissolved 4.4 g of α-(3,4-diethoxyphenyl)-α-hydroxyacetonitrile and after addition of 1.5 ml of thionyl chloride, the mixture is heated under reflux for 15 minutes. After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium hydrogen carbonate and water in the order mentioned, followed by drying over MgSO4. The solvent is then distilled off to give 4.8 g of a crude oil of α-chloro-α-(3,4-diethoxyphenyl)acetonitrile (quantitative yield). [If desired, this crude oil as it is can be used in the next reaction step.] The above crude oil is then purified by column chromatography (eluent: ether-n-hexane=1:5) and the resulting crystals are recrystallized from n-hexane. Colorless needles, m.p. 61°-62° C.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:13](O)[C:14]#[N:15])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].S(Cl)([Cl:19])=O>C(Cl)(Cl)Cl>[Cl:19][CH:13]([C:6]1[CH:7]=[CH:8][C:9]([O:10][CH2:11][CH3:12])=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=1)[C:14]#[N:15]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1OCC)C(C#N)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture is washed with a saturated aqueous solution of sodium hydrogen carbonate and water in the order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
Name
Type
product
Smiles
ClC(C#N)C1=CC(=C(C=C1)OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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